N-(2-chloro-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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Description
N-(2-chloro-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a useful research compound. Its molecular formula is C15H11ClN2O5 and its molecular weight is 334.71. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds such as 2-chloro-4-nitrophenyl-α-d-glucopyranoside have been used as substrates in assays for enzymes . These enzymes could potentially be the targets of STK867594.
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in the target’s function . For instance, 2-chloro-4-nitrophenyl-α-D-glucopyranoside is converted to 1,2,4-benzenetriol (BT) via chloro-1,4-benzoquinone by a two-component FAD-dependent monooxygenase .
Biochemical Pathways
STK867594 may affect the 1,2,4-benzenetriol (BT) pathway . In a Gram-negative bacterium, Cupriavidus sp. CNP-8, 2-chloro-4-nitrophenol (2C4NP) is degraded via the BT pathway . The BT pathway of the catabolism of 2C4NP in this strain was characterized at the molecular, biochemical, and genetic levels .
Pharmacokinetics
Similar compounds such as 5-chloro-n-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide have been modified to form water-soluble ammonium salts to improve their biological effect .
Result of Action
For instance, 2-chloro-4-nitrophenyl-α-D-glucopyranoside is used in assays to determine the enzymatic activity of α-amylase .
Action Environment
Similar compounds such as 5-chloro-n-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide are known to be hydrolyzed in aqueous solution and decompose under uv irradiation .
Biological Activity
N-(2-chloro-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound features a benzodioxine core with a chloro-nitrophenyl substituent, which may contribute to its biological properties. Its structure can be represented as follows:
1. Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For example, studies have shown that related nitro compounds possess pro-apoptotic effects on various cancer cell lines. These compounds were found to induce apoptosis in hematological cancers and solid tumors by targeting microtubules and inhibiting autophagy processes .
Table 1: Summary of Anticancer Activity
Compound Type | Cancer Type | Mechanism of Action | Reference |
---|---|---|---|
Nitro Compounds | Hematological Cancers | Induces apoptosis | |
Benzodioxane Derivatives | Solid Tumors | Microtubule targeting and autophagy inhibition |
2. Antibacterial Activity
The antibacterial potential of this compound has been explored through various studies. Compounds derived from similar structures have shown efficacy against Gram-positive and Gram-negative bacteria. For instance, synthesized derivatives demonstrated comparable or superior activity against Staphylococcus aureus and Escherichia coli when tested against standard antibiotics .
Table 2: Antibacterial Efficacy
Bacterial Strain | Compound Tested | Inhibition Zone (mm) | Reference |
---|---|---|---|
Staphylococcus aureus | N-(2-chloro-4-nitrophenyl) derivative | 18 | |
Escherichia coli | N-(2-chloro-4-nitrophenyl) derivative | 15 |
3. Anti-inflammatory Effects
Nitro compounds have been recognized for their anti-inflammatory properties. The compound's ability to inhibit inducible nitric oxide synthase (iNOS) and other inflammatory mediators suggests potential applications in treating inflammatory diseases. Research has indicated that derivatives can inhibit COX-2 and TNF-α production effectively .
Case Study 1: Pro-apoptotic Effects in Cancer Cells
A study focusing on the pro-apoptotic effects of benzodioxane derivatives found that prolonged exposure to these compounds activated autophagy as a cytoprotective mechanism against apoptosis. However, using autophagy inhibitors enhanced the apoptotic effects of these compounds on colon cancer cells .
Case Study 2: Antibacterial Testing
In another study, a series of thiazolidinone derivatives containing the benzodioxane structure were synthesized and evaluated for their antibacterial activity. The results indicated that several compounds exhibited significant antibacterial effects comparable to existing antibiotics .
Properties
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O5/c16-10-7-9(18(20)21)5-6-11(10)17-15(19)14-8-22-12-3-1-2-4-13(12)23-14/h1-7,14H,8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UULRMAMDYUQHTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.